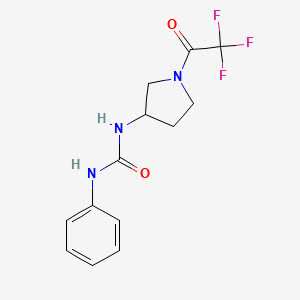
1-Phenyl-3-(1-(2,2,2-trifluoroacetyl)pyrrolidin-3-YL)urea
Vue d'ensemble
Description
“1-Phenyl-3-(1-(2,2,2-trifluoroacetyl)pyrrolidin-3-YL)urea” is a chemical compound with the molecular formula C13H14F3N3O2 . Its molecular weight is 301.27 . The IUPAC name for this compound is N-phenyl-N’- [1- (trifluoroacetyl)-3-pyrrolidinyl]urea .
Molecular Structure Analysis
The InChI code for this compound is 1S/C13H14F3N3O2/c14-13(15,16)11(20)19-7-6-10(8-19)18-12(21)17-9-4-2-1-3-5-9/h1-5,10H,6-8H2,(H2,17,18,21) .
Physical And Chemical Properties Analysis
This compound has a molecular weight of 301.27 . It should be stored at a temperature of 2-8°C .
Applications De Recherche Scientifique
Anticancer Potential : Diaryl ureas, including derivatives of the specified compound, have shown significant antiproliferative effects on various cancer cell lines. Specifically, compounds with a similar structure demonstrated potent inhibitory activity against A549 (lung carcinoma) and HCT-116 (colorectal carcinoma) cancer cell lines (Feng et al., 2020).
Catalytic Activity in Chemical Reactions : Certain phenylpyrrolidine-based urea catalysts have shown potent catalytic activity. For instance, they were effective in the asymmetric Michael addition of thiols to β-nitrostyrenes, indicating their utility in organic synthesis (Kawazoe et al., 2015).
Synthesis of Novel Derivatives for Biological Evaluation : New derivatives of 1-aryl-3-{4-[(pyridin-2-ylmethyl)thio]phenyl}urea have been synthesized and evaluated for their antiproliferative activity, suggesting a potential for developing effective antiproliferative agents (Zhang et al., 2019).
Efficient Synthesis Methods : There have been developments in efficient methods for synthesizing urea derivatives, like 1-(substituted)-3-(5-(substituted)-1,3,4-thiadiazol-2-yl) ureas, which are of interest in various chemical and pharmaceutical applications (Li & Chen, 2008).
Potential Anti-CML Activity : 1-Phenyl-3-(5-(pyrimidin-4-ylthio)-1,3,4-thiadiazol-2-yl)urea derivatives have been found to exhibit potent activity against human chronic myeloid leukemia (CML) cell lines, suggesting their potential as treatments for CML and cancer (Li et al., 2019).
Antimicrobial Properties : Certain derivatives of N-(4-chloro-2-trifluoroacetyl phenyl) aminothiazoles, which are related to the compound , have shown good antibacterial and antifungal activity, indicating their potential use in antimicrobial treatments (Sujatha et al., 2019).
Pharmacokinetic Studies : Studies on novel diarylurea EGFR inhibitors, structurally related to the specified compound, have been conducted to understand their pharmacokinetic characteristics, which is crucial for developing effective anticancer drugs (Zuo et al., 2020).
Propriétés
IUPAC Name |
1-phenyl-3-[1-(2,2,2-trifluoroacetyl)pyrrolidin-3-yl]urea | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14F3N3O2/c14-13(15,16)11(20)19-7-6-10(8-19)18-12(21)17-9-4-2-1-3-5-9/h1-5,10H,6-8H2,(H2,17,18,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RDAGWKMTQMCFRR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1NC(=O)NC2=CC=CC=C2)C(=O)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14F3N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Phenyl-3-(1-(2,2,2-trifluoroacetyl)pyrrolidin-3-YL)urea | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



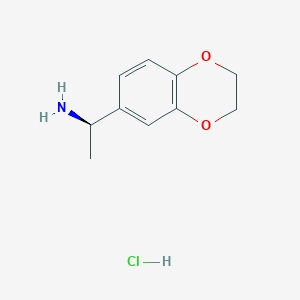
![[4-(4-Chlorophenyl)oxan-4-yl]methanamine hydrochloride](/img/structure/B1419585.png)
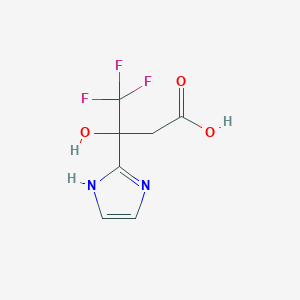
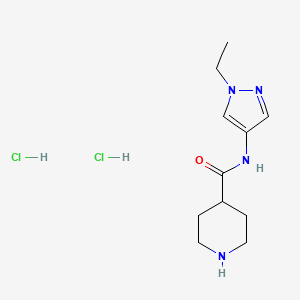
![ethyl 4H,5H,6H,7H,8H-[1,3]thiazolo[5,4-b]azepine-2-carboxylate](/img/structure/B1419589.png)
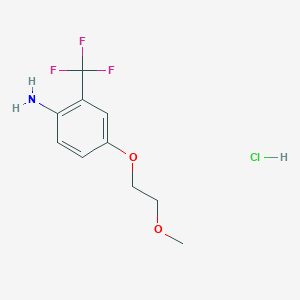
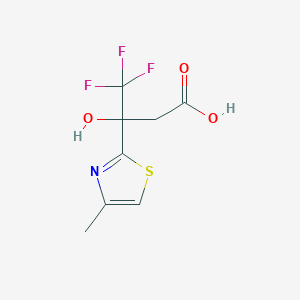
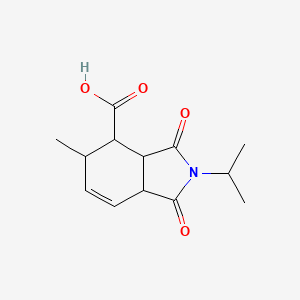
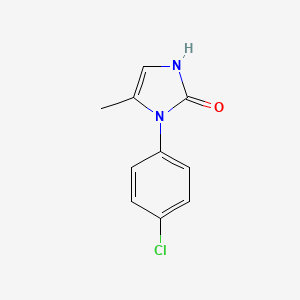
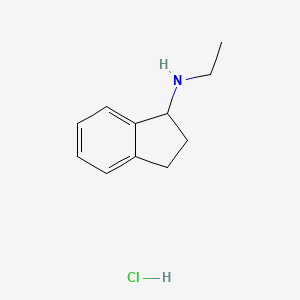
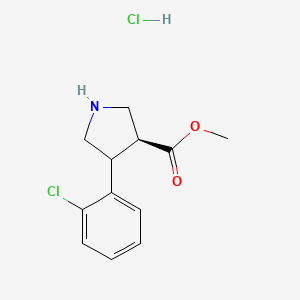
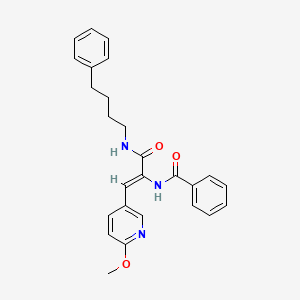
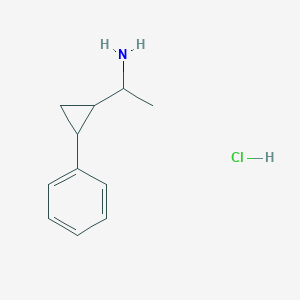
acetic Acid](/img/structure/B1419602.png)